(Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-17-8-7-15-19(23)18(12-14-6-5-11-24-14)25-20(15)16(17)13-21-9-3-1-2-4-10-21/h5-8,11-12,22H,1-4,9-10,13H2/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTGJEDNSHDPJS-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one represents a novel structure within the class of benzofuran derivatives. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 299.33 g/mol. The structure includes a furan moiety, a hydroxy group, and an azepane ring, which contribute to its unique biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 299.33 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in DMSO |
| LogP | 2.5 (estimated) |
Antioxidant Activity
Research indicates that compounds with benzofuran structures exhibit significant antioxidant properties. A study demonstrated that This compound effectively scavenged free radicals, reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Properties
Preliminary investigations into the anticancer effects of this compound have shown promising results. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Study: Breast Cancer Cell Lines
A recent study evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated:
- IC50 Value : 15 µM after 48 hours
- Mechanism : Induction of apoptosis via mitochondrial pathway
- Cell Cycle Arrest : G1 phase arrest observed
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases.
Neuroprotective Effects
Neuroprotective studies suggest that this compound may protect neuronal cells against excitotoxicity induced by glutamate. It appears to modulate NMDA receptor activity, thus preventing calcium overload in neurons.
The biological activity of This compound can be attributed to several key mechanisms:
- Antioxidant Activity : Reduction of reactive oxygen species (ROS).
- Apoptosis Induction : Activation of caspase cascades leading to programmed cell death.
- Cytokine Modulation : Inhibition of inflammatory cytokines.
- Calcium Homeostasis : Regulation of calcium influx in neuronal cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Molecular Properties
The table below highlights key structural differences between Compound Z and related benzofuran derivatives:
*Calculated from ; †Includes ester group (2,6-dimethoxybenzoate).
Key Observations:
- C7 Substituent: Compound Z's azepane ring distinguishes it from smaller amines (e.g., dimethylamino in ) or non-nitrogenated groups (e.g., methyl in ). Azepane increases lipophilicity (logP) and may enhance membrane permeability compared to piperazine derivatives .
Pharmacokinetic and Electronic Properties
- Solubility : The azepane group in Compound Z may improve aqueous solubility compared to purely aromatic derivatives (e.g., ) due to its ability to form hydrogen bonds.
- Electronic Effects : The furan-2-ylmethylene group contributes to π-π stacking interactions, while halogenated analogues () exhibit increased electrophilicity, enhancing reactivity in Michael addition pathways .
Q & A
Q. What are the key synthetic strategies for constructing benzofuran-3(2H)-one derivatives with complex substituents like azepan-1-ylmethyl and furan-2-ylmethylene groups?
The synthesis of benzofuran derivatives typically involves multi-step protocols:
- Core formation : Cyclization of substituted phenols with ketones or aldehydes under acidic conditions (e.g., HCl or HSO) to form the benzofuran ring .
- Substituent introduction : Alkylation or acylation reactions to attach azepan-1-ylmethyl groups (e.g., using NaH in THF for deprotonation, followed by alkyl halide addition) .
- Methylene bridging : Knoevenagel condensation with furan-2-carbaldehyde under basic conditions (e.g., piperidine) to form the (Z)-configured exocyclic double bond . Characterization relies on H/C NMR, IR, and mass spectrometry, with careful attention to stereochemical assignments via NOESY or X-ray crystallography .
How are spectroscopic techniques employed to confirm the structure of (Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one**?**
- NMR Analysis :
- H NMR identifies aromatic protons (δ 6.5–7.5 ppm), hydroxy groups (δ 5.5–6.0 ppm, broad), and azepane methylene signals (δ 2.5–3.5 ppm) .
- C NMR confirms carbonyl (δ 180–190 ppm) and furan/azepane carbons .
- X-ray Crystallography : Resolves stereochemistry (e.g., Z-configuration of the exocyclic double bond) and hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the hydroxy group) .
- IR Spectroscopy : Validates hydroxy (3200–3600 cm) and carbonyl (1650–1750 cm) functionalities .
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing the azepan-1-ylmethyl group without side reactions?
- Reagent Selection : Use NaH or LDA as strong bases to deprotonate the hydroxy group selectively, minimizing nucleophilic attack on the benzofuran core .
- Solvent Effects : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of intermediates and stabilize transition states .
- Temperature Control : Slow addition of alkylating agents at 0–5°C reduces dimerization or over-alkylation .
- Monitoring : TLC or HPLC tracks reaction progress, with purification via column chromatography (ethyl acetate/hexane gradients) .
Q. What methodologies address contradictions in spectral data between experimental and computational models for benzofuran derivatives?
- DFT Calculations : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra to identify discrepancies in substituent effects or tautomerism .
- Dynamic NMR : Resolve conformational ambiguities (e.g., azepane ring puckering) by variable-temperature NMR .
- Crystallographic Validation : Use X-ray structures to benchmark computational models, particularly for stereoelectronic effects influencing spectral shifts .
Q. How should researchers design experiments to evaluate the biological activity of this compound, given its structural complexity?
- Target Selection : Prioritize assays based on structural analogs (e.g., benzofurans with antifungal or antitumor activity) .
- Dose-Response Studies : Test cytotoxicity (MTT assay) and IC values across cell lines, noting the role of the azepane group in membrane permeability .
- Mechanistic Probes : Use fluorescence tagging (e.g., BODIPY conjugation) to track cellular uptake and sublocalization .
- Statistical Rigor : Apply ANOVA or non-parametric tests to address variability in biological replicates .
Methodological Considerations
- Data Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, catalyst batch) to mitigate yield fluctuations .
- Stereochemical Purity : Employ chiral HPLC or circular dichroism (CD) to verify enantiomeric excess for the (Z)-configuration .
- Contradiction Resolution : Cross-validate spectral data with multiple techniques (e.g., HSQC for carbon-proton correlation) when computational models diverge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
